- Preparation method of (1-chloropropyl)benzene and derivatives, China, , ,

Cas no 934-11-2 ((1-Chloropropyl)benzene)

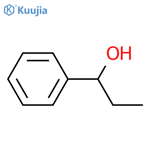

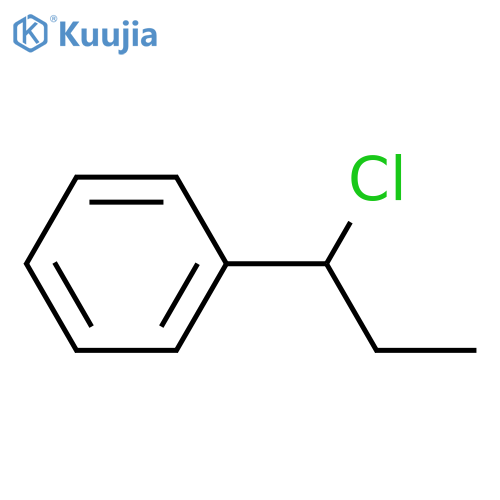

(1-Chloropropyl)benzene structure

Nome do Produto:(1-Chloropropyl)benzene

(1-Chloropropyl)benzene Propriedades químicas e físicas

Nomes e Identificadores

-

- Benzene, (1-chloropropyl)-

- (1-Chloropropyl)benzene

- (1-CHLORO-PROPYL)-BENZENE

- 1-chloro-1-phenylpropane

- (1-Chloropropyl)benzene (ACI)

- 1-Phenylpropyl chloride

- α-Ethylbenzyl chloride

- AKOS009235220

- 934-11-2

- DB-299412

- J-500148

- 1-chloropropylbenzene

- (1-Chloropropargylidene)cyclohexane

- Benzene, (1-chloropropyl)

- SCHEMBL212179

- DTXSID70335275

- EN300-91435

- (1-Chloropropyl)-benzene

- J-500147

-

- MDL: MFCD00466194

- Inchi: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

- Chave InChI: MZMVVHAHSRJOEO-UHFFFAOYSA-N

- SMILES: ClC(CC)C1C=CC=CC=1

Propriedades Computadas

- Massa Exacta: 154.0549280g/mol

- Massa monoisotópica: 154.0549280g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 2

- Complexidade: 84.7

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3.2

- Superfície polar topológica: 0Ų

(1-Chloropropyl)benzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | C588183-100mg |

(1-Chloropropyl)benzene |

934-11-2 | 100mg |

$ 250.00 | 2022-06-06 | ||

| Enamine | EN300-91435-0.25g |

(1-chloropropyl)benzene |

934-11-2 | 95% | 0.25g |

$125.0 | 2023-02-11 | |

| Enamine | EN300-91435-0.5g |

(1-chloropropyl)benzene |

934-11-2 | 95% | 0.5g |

$197.0 | 2023-02-11 | |

| 1PlusChem | 1P006GET-100mg |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 100mg |

$166.00 | 2024-04-20 | |

| 1PlusChem | 1P006GET-1g |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 1g |

$350.00 | 2025-02-21 | |

| Ambeed | A407970-1g |

(1-Chloropropyl)benzene |

934-11-2 | 97% | 1g |

$614.0 | 2024-08-02 | |

| A2B Chem LLC | AD00405-50mg |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 50mg |

$270.00 | 2024-05-20 | |

| Aaron | AR006GN5-500mg |

(1-chloropropyl)benzene |

934-11-2 | 95% | 500mg |

$296.00 | 2025-01-23 | |

| Aaron | AR006GN5-10g |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 10g |

$1145.00 | 2024-07-18 | |

| A2B Chem LLC | AD00405-2.5g |

(1-Chloropropyl)benzene |

934-11-2 | 95% | 2.5g |

$804.00 | 2024-05-20 |

(1-Chloropropyl)benzene Método de produção

Método de produção 1

Método de produção 2

Método de produção 3

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → 0 °C; 1 - 18 h, 0 °C → rt

Referência

- Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes, Chemical Communications (Cambridge, 2020, 56(93), 14661-14664

Método de produção 4

Método de produção 5

Método de produção 6

Condições de reacção

1.1 Reagents: Dimethylformamide , Trichloroisocyanuric acid Solvents: Dichloromethane ; 3 h, 25 °C

1.2 10 min

1.2 10 min

Referência

- Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditions, Synthesis and Reactivity in Inorganic, 2015, 45(1), 97-103

Método de produção 7

Condições de reacção

1.1 Solvents: Chloroform ; 4 h, rt

Referência

- Silica chloride (SiO2-Cl). A new heterogeneous reagent, for the selective and efficient conversion of benzylic alcohols to their corresponding chlorides and iodides, Synthetic Communications, 2003, 33(21), 3671-3677

Método de produção 8

Condições de reacção

1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

Referência

- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655

Método de produção 9

Condições de reacção

1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ; 45 min, -78 °C

1.2 30 min

1.3 Reagents: Carbon disulfide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water

1.2 30 min

1.3 Reagents: Carbon disulfide Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C

1.5 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifen, Tetrahedron, 2003, 59(18), 3219-3225

Método de produção 10

Condições de reacção

1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Hydrochloric acid Catalysts: Acetic acid ; 6 - 24 h, 50 °C

Referência

- Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system, Green Chemistry, 2018, 20(3), 680-684

Método de produção 11

Condições de reacção

1.1 Reagents: Chlorotrimethylsilane , Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ; 1.5 h, rt

Referência

- Iron catalyzed halogenation of benzylic aldehydes and ketones, Catalysis Science & Technology, 2015, 5(4), 2406-2417

Método de produção 12

Método de produção 13

Condições de reacção

1.1 Reagents: Cyanuric chloride , 1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ; 25 °C

1.2 Solvents: Acetonitrile ; 45 min, 25 °C

1.2 Solvents: Acetonitrile ; 45 min, 25 °C

Referência

- Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its application, Chinese Journal of Chemistry, 2012, 30(7), 1647-1657

Método de produção 14

Método de produção 15

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 1 - 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reaction, ChemRxiv, 2020, 1, 1-6

Método de produção 16

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → 50 °C; 3 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine Ligands, Angewandte Chemie, 2019, 58(32), 11112-11117

Método de produção 17

Condições de reacção

1.1 Reagents: Chlorosuccinimide , Tetrabutylammonium fluoride Solvents: Dichloromethane ; 8 h, 50 °C

Referência

- Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation, Nature Communications, 2018, 9(1), 1-11

Método de produção 18

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 0 °C; 12 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referência

- Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of Alkenes, Journal of the American Chemical Society, 2021, 143(35), 14089-14096

Método de produção 19

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C

Referência

- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles, Journal of the American Chemical Society, 2014, 136(41), 14365-14368

(1-Chloropropyl)benzene Raw materials

(1-Chloropropyl)benzene Preparation Products

(1-Chloropropyl)benzene Literatura Relacionada

-

Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

934-11-2 ((1-Chloropropyl)benzene) Produtos relacionados

- 2228702-03-0(3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}propanenitrile)

- 68292-01-3(3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole)

- 2580207-67-4([3-(Tert-butoxy)cyclobutyl]methanesulfonamide)

- 2228870-98-0(N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methyl-N-methylhydroxylamine)

- 872857-12-0(N-(2-methylphenyl)-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

- 1108157-34-1(Methanone, bis[4-(hexyloxy)phenyl]-)

- 367907-37-7(ethyl 7-(4-fluorophenyl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)

- 2680542-99-6(methyl(4-methylnaphthalen-1-yl)methylamine hydrochloride)

- 2034443-21-3(1-{3-[(2H-1,3-benzodioxol-5-yloxy)methyl]azetidin-1-yl}-3,3-diphenylpropan-1-one)

- 220497-88-1(1,2-Cyclopentanediol,3-amino-5-(hydroxymethyl)-, hydrochloride (1:1), (1S,2R,3S,5S)-)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:934-11-2)(1-Chloropropyl)benzene

Pureza:99%

Quantidade:1g

Preço ($):553.0